Product packaging for 1H-thieno[3,4-d]imidazol-2(3H)-one(Cat. No.:)

1H-thieno[3,4-d]imidazol-2(3H)-one

Cat. No.: B8542311
M. Wt: 140.17 g/mol
InChI Key: LIKMRBJSBUADIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-thieno[3,4-d]imidazol-2(3H)-one (pTIO) is a conductive polymer derivative recognized for its distinctive electrochromic properties, making it a valuable material for advanced electronics and display research . Its core research value lies in its unique color-switching behavior; in the doped (quinoidal) state, the polymer is almost transparent (pale gray), while in the de-doped (aromatic) state, it exhibits coloration . This transition, which is reversible and can be controlled by applying low voltages (typically in the range of +1.5 V to -0.5 V vs. Ag/AgCl), enables applications in low-power reflective displays, or electronic paper (e-paper) . The material's structure features a high-planar polymer backbone due to intramolecular hydrogen bonding, and its color in the de-doped state can be tuned from cyan and magenta to yellow by copolymerizing with different pi-conjugated X units . A significant application is in printable electronics. The corresponding monomers can be dissolved in organic solvents with electrolytes and deposited using techniques like ink-jet printing. Upon applying a voltage, the monomers undergo electrochemical polymerization directly on the electrode surface (e.g., ITO), forming a stable, insoluble EC layer ideal for fabricating patterned displays . Furthermore, pTIO derivatives exhibit a memory effect, retaining their state in an open-circuit condition, and can achieve multiple color gradations based on the applied voltage, with response times of approximately 500 ms . This combination of properties makes it a compelling compound for developing next-generation, energy-efficient reflective displays and flexible printed electronics. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2OS B8542311 1H-thieno[3,4-d]imidazol-2(3H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4N2OS

Molecular Weight

140.17 g/mol

IUPAC Name

1,3-dihydrothieno[3,4-d]imidazol-2-one

InChI

InChI=1S/C5H4N2OS/c8-5-6-3-1-9-2-4(3)7-5/h1-2H,(H2,6,7,8)

InChI Key

LIKMRBJSBUADIU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CS1)NC(=O)N2

Origin of Product

United States

Synthetic Methodologies for 1h Thieno 3,4 D Imidazol 2 3h One and Analogues

Direct Synthesis of the Core 1H-thieno[3,4-d]imidazol-2(3H)-one Ring System

The construction of the fundamental bicyclic framework of this compound can be achieved through several direct synthetic routes.

Condensation Reactions involving 3,4-diaminothiophene (B2735483) and Urea (B33335)

A primary and well-established method for synthesizing the this compound core involves the cyclization of a 3,4-diaminothiophene precursor with a carbonyl-containing reagent. One common approach is the reaction of a substituted 3,4-diaminothiophene with phosgene (B1210022) or its equivalents to form the cyclic urea structure.

Another strategy involves the reaction of 3,4-diaminothiophene with isocyanates. For instance, the reaction with 3-nitrophenyl isocyanate in a solvent like dichloromethane (B109758) can yield the corresponding thienoimidazolone derivative. This method allows for the introduction of various substituents on the imidazole (B134444) nitrogen.

A classic example is the Hofmann degradation of thiophene-3,4-dicarboxamide, which produces 3,4-diaminothiophene. This diamine can then be treated with a suitable carbonyl source to complete the synthesis of the thienoimidazolone ring.

One-Pot Multicomponent Reaction Approaches

To enhance synthetic efficiency, one-pot multicomponent reactions have been developed. These strategies combine multiple reaction steps in a single flask, avoiding the isolation of intermediates. For example, new 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized through a one-pot reaction of 2H-thieno[2,3-d] wikipedia.orgnih.govoxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine (B48309) or 4-hydroxybenzylamine. nih.gov This approach allows for the creation of a diverse library of substituted thieno-fused pyrimidinones.

Stereospecific and Enantioselective Synthesis of this compound Derivatives

The biological activity of many this compound derivatives is highly dependent on their stereochemistry. Therefore, significant research has focused on developing stereospecific and enantioselective synthetic methods.

Chiral Resolution Techniques (e.g., Lipase-Catalyzed Acylation)

Chiral resolution is a common method for separating enantiomers from a racemic mixture. While specific examples of lipase-catalyzed acylation for this compound itself are not prevalent in the provided search results, this enzymatic method is a well-established technique for resolving chiral alcohols and amines, which could be precursors to chiral thienoimidazolone derivatives.

Stereoselective Cyclization Strategies

A more elegant approach to obtaining enantiomerically pure compounds is through stereoselective cyclization. An intramolecular [3+2] dipolar cycloaddition has been a key feature in an elegant synthesis of (+)-biotin. thieme-connect.com This strategy establishes the required stereocenters in a controlled manner during the ring-forming step.

Advanced Synthetic Strategies for Substituted this compound Derivatives

The functionalization of the this compound core is crucial for modulating its biological and chemical properties. Advanced synthetic strategies have been developed to introduce a wide range of substituents.

For instance, the synthesis of novel analogs of thieno[2,3-d]pyrimidin-4(3H)-ones has been achieved through a one-pot reaction involving 2H-thieno[2,3-d] wikipedia.orgnih.govoxazine-2,4(1H)-diones, aromatic aldehydes, and substituted benzylamines. nih.gov This multicomponent approach provides a versatile route to a variety of substituted derivatives.

Furthermore, the synthesis of 1-(3-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide demonstrates the introduction of aryl groups at the nitrogen positions and oxidation of the sulfur atom to a sulfone. This highlights the ability to modify both the imidazole and thiophene (B33073) rings.

The table below summarizes some of the synthesized derivatives of this compound.

Compound NameCAS NumberMolecular Formula
This compound,tetrahydro-4-(3-oxobutyl)-, (3aS,4S,6aR)-35638-35-8C9H14N2O2S
(3aR,6aS)Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide40226-95-7C5H8N2O3S
This compound, tetrahydro-1,3-bis(phenylmethyl)-, cis-56198-34-6C19H20N2OS
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)-717119-80-7C14H25N3O4S
This compound,tetrahydro-4-(3-methoxypropylidene)-1,3-bis(phenylmethyl)-, (3aS,6aR)-28092-54-8C22H26N2O2S
1H-Thieno[2,3-d]imidazol-2(3H)-one71309-43-8C5H4N2OS
trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide36891-54-0C5H8N2O3S

Functionalization of the Thiophene Moiety (e.g., Bromination)

Modification of the thiophene ring of the this compound core is a crucial strategy for creating structural diversity. Bromination, in particular, serves as a key transformation, introducing a versatile handle for subsequent cross-coupling reactions.

The direct bromination of thienoimidazole systems can be achieved using various brominating agents. For instance, the bromination of 1H-thieno[2,3-d]imidazole with N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to selectively occur at the 5-position of the bicyclic system. nih.gov This regioselectivity is critical for predictable synthetic outcomes. Similarly, bromination of tetrahydroindene with NBS in the presence of a Lewis acid like lithium perchlorate (B79767) in acetic acid can yield dibrominated products. nih.gov While not directly on the thienoimidazole core, this demonstrates a relevant methodology for halogenating cyclic systems.

Table 1: Examples of Bromination Reactions on Thiophene and Related Scaffolds

Starting MaterialReagentSolventProductReference
1H-thieno[2,3-d]imidazoleN-Bromosuccinimide (NBS)Acetonitrile5-Bromo-1H-thieno[2,3-d]imidazole nih.gov
TetrahydroindeneN-Bromosuccinimide (NBS), LiClO4Acetic AcidDibromodiacetate derivatives nih.gov

These brominated intermediates are valuable precursors for further synthetic elaborations, as discussed in the section on transition metal-catalyzed coupling reactions.

Functionalization of the Imidazolone (B8795221) Ring (e.g., N-Alkylation, Acylation)

The imidazolone ring of the this compound scaffold possesses two nitrogen atoms that are amenable to functionalization, most commonly through alkylation and acylation reactions. These modifications can significantly influence the biological activity and physicochemical properties of the resulting analogues.

N-alkylation introduces alkyl groups onto the nitrogen atoms of the imidazolone ring. The regioselectivity of this reaction (N1 vs. N3) can be influenced by the reaction conditions and the nature of the starting material. For instance, in related heterocyclic systems like 2-pyridones, alkylation of the alkali salt in a polar aprotic solvent like DMF predominantly occurs at the nitrogen atom. nih.gov This principle can be extended to the thienoimidazolone core.

Acylation, the introduction of an acyl group, is another important modification. This is often achieved by reacting the scaffold with an appropriate acylating agent, such as an acid chloride or anhydride. These reactions can be used to attach a wide variety of functional groups, including those that can serve as linkers for conjugation to other molecules.

Diversification via Side-Chain Modifications (e.g., Hydroxylation, Halogenation, Amidation, Azidation, Glycosylation)

The side chain of biotin (B1667282) and its analogues presents a rich platform for chemical modification, allowing for the introduction of diverse functionalities that can modulate biological activity, improve pharmacokinetic properties, or enable conjugation to other molecules.

Hydroxylation and Halogenation: These modifications can alter the polarity and reactivity of the side chain. While specific examples on the this compound side chain are not detailed in the provided context, general methods for hydroxylation and halogenation of alkyl chains are well-established in organic synthesis.

Amidation: The carboxylic acid functionality often present in biotin analogues can be readily converted to amides through coupling with various amines. This is a versatile method for attaching different chemical moieties. For example, biotin can be coupled to amines using carbodiimide-mediated reactions. gbiosciences.com

Azidation: The introduction of an azide (B81097) group creates a bio-orthogonally reactive handle. For example, 2-azidobiotin can be prepared from biotin via an N,N'-di(p-methoxybenzyl)biotin methyl ester intermediate, which is then reacted with trisyl azide. google.com This azide functionality allows for specific ligation to molecules containing alkynes via the Staudinger reaction or copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). google.comnih.gov

Glycosylation: Attaching carbohydrate moieties to the side chain can enhance water solubility and influence biological interactions. Glycosylation can be achieved by coupling the biotin analogue to an activated sugar derivative. Carbohydrate-reactive biotin reagents often contain hydrazide groups that react with carbonyls formed by oxidizing the carbohydrate. gbiosciences.com

Table 2: Examples of Side-Chain Modifications

ModificationReagent/MethodFunctional Group IntroducedApplicationReference
AmidationCarbodiimide (EDC)AmideLinker for conjugation gbiosciences.com
AzidationTrisyl azideAzideBio-orthogonal labeling google.com
GlycosylationHydrazide-containing reagentsHydrazone bond with carbohydratesImproved solubility, biological targeting gbiosciences.com

Transition Metal-Catalyzed Coupling Reactions in Derivative Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex derivatives of this compound. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. It is a versatile method for forming C-C bonds. rhhz.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst, to form a C-C bond. rhhz.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide or triflate and an amine. rhhz.net This method is particularly useful for synthesizing N-alkylated analogues. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are also employed in various coupling reactions, including C-O and C-S bond formation, and can be a more economical alternative to palladium. beilstein-journals.orgresearchgate.net

These reactions are often used to further functionalize the brominated thienoimidazole intermediates described in section 2.3.1. For example, a 5-bromo-1H-thieno[2,3-d]imidazole could be coupled with a variety of boronic acids (Suzuki), alkynes (Sonogashira), or amines (Buchwald-Hartwig) to generate a library of diverse analogues. Dual photoredox and nickel catalysis has also emerged as a method for coupling α-amino acids to uridine (B1682114) derivatives, a strategy that could potentially be adapted for modifying thienoimidazolone scaffolds. acs.org

Table 3: Common Transition Metal-Catalyzed Coupling Reactions

Reaction NameBond FormedKey ReactantsCatalyst System (Typical)Reference
Suzuki-MiyauraC-COrganoboron, Organic HalidePalladium complex rhhz.net
SonogashiraC-C (alkyne)Terminal Alkyne, Organic HalidePalladium complex, Copper(I) salt rhhz.net
Buchwald-HartwigC-NAmine, Organic HalidePalladium complex nih.govrhhz.net
Ullmann CondensationC-O, C-S, C-NAlcohol/Thiol/Amine, Organic HalideCopper salt beilstein-journals.orgresearchgate.net

The strategic application of these synthetic methodologies allows for the precise and versatile modification of the this compound scaffold, enabling the exploration of its structure-activity relationships and the development of novel compounds with significant therapeutic potential.

Chemical Reactivity and Reaction Mechanisms of 1h Thieno 3,4 D Imidazol 2 3h One Derivatives

Electrophilic and Nucleophilic Aromatic Substitution on the Fused System

The fused aromatic system of 1H-thieno[3,4-d]imidazol-2(3H)-one is susceptible to electrophilic attack, primarily on the electron-rich thiophene (B33073) ring. The directing effects of the fused imidazole (B134444) ring and the carbonyl group influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (SEAr) reactions are expected to occur preferentially at the C4 and C6 positions of the thiophene ring, which are analogous to the highly reactive α-positions of thiophene itself. The imidazole moiety, particularly the nitrogen atoms, can modulate the electron density of the thiophene ring. Activating groups on the thiophene ring will further enhance its reactivity towards electrophiles. acs.orgyoutube.com

Common electrophilic substitution reactions include:

Halogenation: Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The reaction is often catalyzed by acids or proceeds under free-radical conditions. Thianthrene/TfOH has been shown to be an effective catalytic system for the halogenation of various heteroarenes using N-halosuccinimides. nih.gov

Nitration: Nitration can be challenging due to the sensitivity of the fused ring system to strong acidic and oxidizing conditions. Milder nitrating agents may be required to avoid degradation. In related thieno[2,3-d]pyrimidin-4-ones, nitration can lead to ipso-substitution of existing methyl groups. zenodo.org

Friedel-Crafts Reactions: Acylation and alkylation reactions, catalyzed by Lewis acids like AlCl₃, are expected to occur on the thiophene ring. However, the Lewis basicity of the nitrogen atoms in the imidazole ring can lead to catalyst deactivation, requiring careful optimization of reaction conditions. Three-component aza-Friedel–Crafts reactions have been successfully employed for the C3-alkylation of imidazo[1,2-a]pyridines, a related heterocyclic system. nih.gov

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the this compound core is less common due to the electron-rich nature of the thiophene ring. acs.org However, the presence of a good leaving group (e.g., a halogen) at an activated position, coupled with strong electron-withdrawing groups on the ring system, can facilitate SNAr reactions. The reaction proceeds through a Meisenheimer-like intermediate. acs.org For many heteroaromatic systems, SNAr reactions are known to occur, and their mechanisms can be complex, sometimes proceeding through a concerted pathway. libretexts.org

Reactivity of the Carbonyl Group within the Imidazolone (B8795221) Ring

The carbonyl group in the imidazolone ring of this compound exhibits typical carbonyl reactivity, participating in nucleophilic addition and substitution reactions. Its reactivity is influenced by the adjacent nitrogen atoms, which can donate electron density through resonance, making the carbonyl carbon less electrophilic compared to a simple ketone. nih.gov

Systematic kinetic studies on the reactivity of various carbonyl compounds with urea (B33335) have shown that the nature of the carbonyl compound significantly impacts the reaction rate. nih.govacs.orgresearchgate.net While simple dialdehydes react slowly with urea under physiological conditions, more activated carbonyls like ninhydrin (B49086) and phenylglyoxaldehyde show higher reactivity. acs.org This suggests that the carbonyl group in the thienoimidazolone ring will react with strong nucleophiles.

Table 1: Examples of Carbonyl Reactivity in Related Cyclic Urea Systems

ReactantNucleophile/ReagentProductReference
Biotin (B1667282) methyl esterHydrazine hydrateBiotin hydrazide acs.org
NinhydrinUreaSpiro-cyclic adduct nih.govacs.org
PhenylglyoxaldehydeUreaAdduct formation nih.govacs.org

N-H Acidity and Derivatization Pathways

The two N-H protons in the imidazolone ring of this compound are acidic and can be removed by a base. The acidity of these protons is influenced by the electron-withdrawing effect of the adjacent carbonyl group and the aromaticity of the fused ring system. The pKa of the N-H protons in cyclic ureas is generally high, but they can be deprotonated by strong bases. nih.gov

N-H Acidity and Tautomerism:

The N-H protons can participate in tautomerism, leading to the formation of aromatic enol forms, although the keto form is generally more stable. The relative stability of tautomers can be influenced by substitution and solvent effects.

Derivatization Pathways:

The N-H groups provide a handle for various derivatization reactions, primarily through N-alkylation and N-acylation.

N-Alkylation: Reaction with alkyl halides in the presence of a base leads to the formation of N-alkylated derivatives. Selective alkylation at one of the nitrogen atoms can be challenging and may require the use of protecting groups. figshare.comresearchgate.net For instance, in biotin, selective alkylation at the 3'-nitrogen can be achieved by first protecting the 1'-nitrogen with a trityl group. figshare.com

N-Acylation: Acylation with acyl chlorides or anhydrides affords N-acylated products. Similar to alkylation, selective acylation can be difficult to achieve without a proper protection strategy. figshare.comresearchgate.netacs.org

Table 2: Selective N-Derivatization of Biotin (An logous System)

Starting MaterialReagentProductYieldReference
Biotin methyl ester1. DMTrCl, Et₃N, Pyridine 2. Ac₂O, Pyridine 3. 80% AcOH3'-N-Acetylbiotin methyl ester75% figshare.com
Biotin methyl ester1. DMTrCl, Et₃N, Pyridine 2. BnBr, NaH, DMF 3. 80% AcOH3'-N-Benzylbiotin methyl ester70% figshare.com

Ring-Opening and Ring-Closing Reaction Pathways

The fused heterocyclic system of this compound can undergo both ring-opening and ring-closing reactions, which are fundamental for its synthesis and chemical transformations.

Ring-Opening Reactions:

The imidazolone ring, being a cyclic urea, can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions, leading to the formation of a diamino-thiophene derivative. The stability of the ring is generally high under neutral conditions. The tetrahydrothiophene (B86538) ring in saturated analogs like biotin can also be cleaved, for example, through desulfurization reactions.

Ring-Closing Reactions:

The synthesis of the this compound scaffold typically involves an intramolecular ring-closing reaction as a key step. Common strategies include:

From Diaminothiophenes: The most direct route involves the cyclization of a 3,4-diaminothiophene (B2735483) derivative with a phosgene (B1210022) equivalent (e.g., phosgene, triphosgene, carbonyldiimidazole) or urea. mdpi.com The reaction of diamines with carbon dioxide under pressure can also yield cyclic ureas. rsc.org

Intramolecular Cyclization of Functionalized Thiophenes: A thiophene bearing an amino group at the 3-position and a functional group at the 4-position that can be converted to an isocyanate or a related reactive intermediate can undergo intramolecular cyclization to form the imidazolone ring. For instance, a 3-amino-4-carboxythiophene could be converted to an isocyanate via a Curtius rearrangement, followed by intramolecular trapping by the amino group.

A plausible mechanism for the formation of cyclic ureas from diamines and CO₂ catalyzed by CeO₂ involves the formation of carbamic acid and carbamate (B1207046) species on the catalyst surface, followed by nucleophilic attack of an amino group on the carbamate to yield the cyclic urea. mdpi.com

Polymerization Reactions of this compound Monomers

The this compound core can be incorporated into polymeric structures through various polymerization techniques, provided that suitable polymerizable functional groups are introduced onto the monomer.

Chain-Growth Polymerization:

If the this compound monomer is functionalized with a vinyl or other polymerizable double bond, it can undergo chain-growth polymerization.

Free-Radical Polymerization: Vinyl-substituted thienoimidazolone monomers could be polymerized using free-radical initiators. The polymerization of vinyl esters, for example, is a well-established industrial process. rsc.org

Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could be employed to synthesize well-defined polymers with controlled molecular weights and narrow polydispersities. RAFT polymerization has been successfully applied to vinyl esters. rsc.orgnih.gov

Step-Growth Polymerization:

Bifunctional this compound derivatives can act as monomers in step-growth polymerization reactions.

Polycondensation: Monomers with two reactive groups, such as carboxylic acids, amines, or alcohols, on the thienoimidazolone core or as substituents can undergo polycondensation to form polyesters, polyamides, or polyurethanes. For example, a di-acid functionalized thienoimidazolone could be reacted with a diol to form a polyester.

Ring-Opening Polymerization (ROP): While the this compound ring itself is generally stable, related cyclic esters can undergo ROP. rsc.org If a lactone or lactam ring is attached to the thienoimidazolone core, it could be susceptible to ROP, leading to polymers with the thienoimidazolone moiety as a pendant group. Binary catalyst systems of a base and a (thio)urea have proven effective for the ROP of cyclic esters. rsc.org

The development of heterocyclic polymers through multicomponent polymerizations is also an emerging field that could be applicable to the synthesis of polymers containing the this compound unit.

Advanced Spectroscopic and Analytical Characterization of 1h Thieno 3,4 D Imidazol 2 3h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 1H-thieno[3,4-d]imidazol-2(3H)-one derivatives. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H-NMR Spectroscopy provides information on the protons in a molecule. In the case of saturated derivatives like biotin (B1667282), the protons on the fused ring system and the valeric acid side chain show characteristic chemical shifts. For instance, the protons on the thiophane ring and the ureido ring (H6, H7, H9) appear in specific regions of the spectrum. A study combining experimental and computational approaches on a monomeric streptavidin-biotin complex identified significant upfield chemical shift perturbations for biotin's protons upon binding, with shifts up to -3.2 ppm. nih.gov This highlights NMR's sensitivity to intermolecular interactions. The specific chemical shifts and coupling constants allow for the determination of the relative stereochemistry of the chiral centers in the molecule.

The following table summarizes typical, though predicted, NMR data for biotin, a key saturated derivative.

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm)
C2 (C=O)-163.1
C44.361.5
C3a4.559.7
C6a3.155.9
C62.9, 2.733.8
Side Chain α-CH₂2.236.2
Side Chain β-CH₂1.6-1.728.7
Side Chain γ-CH₂1.428.5
Side Chain δ-CH₂-25.6
NH6.4, 6.5-
Data derived from predicted spectra and published values for biotin and its derivatives. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is vital for identifying the functional groups present in this compound derivatives.

Infrared (IR) Spectroscopy is particularly useful for detecting the characteristic vibrations of specific bonds. In biotin derivatives, the most prominent absorption bands include:

N-H stretching: The ureido group (NH-CO-NH) shows stretching vibrations typically in the range of 3300-3500 cm⁻¹. researchgate.net

C=O stretching: A strong absorption band for the cyclic urea (B33335) carbonyl group is observed around 1700 cm⁻¹. researchgate.net

C-H stretching: Aliphatic C-H stretching from the thiophane ring and the side chain appear just below 3000 cm⁻¹.

C-N stretching: These vibrations are typically found in the 1270-1350 cm⁻¹ region. researchgate.net

For example, in a synthesized biotinylated glutathione (B108866) compound, the C=O stretching and N-H bending modes of the amide group were observed at 1650 cm⁻¹ and 1550 cm⁻¹, respectively, confirming the structure. researchgate.net

Raman Spectroscopy , while providing complementary information, is particularly sensitive to non-polar bonds and symmetric vibrations. For complex heterocyclic systems, Raman spectra can help resolve ambiguities from IR data and provide insights into the skeletal structure of the molecule. For instance, studies on poly(3-hexylthiophene), a related thiophene-containing polymer, have utilized Raman spectroscopy to probe the conformation of the backbone. researchgate.net

Functional Group Typical IR Frequency Range (cm⁻¹)
N-H (stretch)3300 - 3500
C-H (aliphatic stretch)2850 - 3000
C=O (urea stretch)~1700
C-N (stretch)1270 - 1350
Data compiled from general spectroscopic tables and specific literature on biotin derivatives. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI-HRMS, MALDI-MS)

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of this compound derivatives and for obtaining structural information through fragmentation analysis. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two "soft" ionization techniques commonly used for these types of molecules, often coupled with high-resolution mass spectrometry (HRMS) for precise mass measurements.

ESI-HRMS is widely used for its ability to generate multiply charged ions from polar molecules in solution, making it suitable for analyzing biotin derivatives and their conjugates. The high resolution allows for the determination of the elemental composition from the accurate mass-to-charge ratio (m/z). For example, the molecular formula of a newly synthesized thieno[2,3-b]thiophene (B1266192) derivative, C₁₂H₁₄N₂O₄S₂, was confirmed by HRESIMS, which showed an [M+H]⁺ ion at m/z 316.0484 (calculated 316.0485).

MALDI-MS is another soft ionization technique particularly useful for analyzing larger biomolecules, such as proteins that might be conjugated to biotin derivatives. It typically produces singly charged ions and is less prone to the formation of multiple adducts compared to ESI, which can simplify the resulting mass spectrum.

Fragmentation analysis (MS/MS) provides further structural details. By inducing fragmentation of a selected parent ion, a characteristic pattern of daughter ions is produced, which can be used to confirm the connectivity of the molecule, including the integrity of the heterocyclic core and the structure of any substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides information about the electronic structure and the extent of conjugation within the molecule.

For saturated derivatives like biotin, which lack an extensive chromophore, the UV absorption is typically weak and occurs at lower wavelengths (in the far UV region). However, for the aromatic this compound system and its derivatives with conjugated substituents, more informative UV-Vis spectra are expected. The position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands would be sensitive to the nature and position of substituents on the heterocyclic core. For instance, introducing auxochromic or chromophoric groups would lead to shifts in the absorption maxima.

In a study of N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, a complex heterocyclic system, the experimental UV spectrum was compared with theoretical calculations to understand the electronic transitions. Similar approaches could be applied to novel aromatic thieno[3,4-d]imidazol-2-one derivatives to correlate their electronic properties with their structure.

Computational Chemistry Studies of 1h Thieno 3,4 D Imidazol 2 3h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. It is frequently used to understand the electronic structure, reactivity, and spectroscopic characteristics of heterocyclic compounds. For derivatives of the related thieno[2,3-d]pyrimidine (B153573) core, DFT has been employed to analyze antioxidant mechanisms by examining parameters like the HOMO-LUMO energy gap and molecular electrostatic potential. nih.gov

HOMO-LUMO Energy Gap and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.

For a series of novel imidazole-based organic dyes, DFT calculations were used to estimate their energy band gaps. researchgate.net One study on thieno[2,3-d]pyrimidine derivatives, which share a similar fused heterocyclic structure, utilized DFT to gain insights into their antioxidant potential by analyzing molecular properties such as the HOMO-LUMO energy gap. nih.gov While specific values for 1H-thieno[3,4-d]imidazol-2(3H)-one are not documented in the provided search results, it is a standard and valuable parameter derived from DFT calculations.

Optimized Geometries and Conformational Landscapes

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process is fundamental before further computational analysis can be performed. For instance, in a study of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives, the geometries of the molecules and their corresponding radicals were optimized to understand their antioxidant properties. nih.gov Such calculations would be the initial step in any thorough computational analysis of this compound.

Prediction of Spectroscopic Parameters (e.g., Raman Spectra, Quantum Simulations for Optical Properties)

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. In studies of related heterocyclic systems, DFT has been used to simulate spectroscopic data. For example, in the characterization of newly synthesized thienopyrimidine derivatives, spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry were used in conjunction with computational approaches like molecular docking. scielo.org.za Similarly, for novel imidazole (B134444) dyes, their structures and energy band gaps were estimated using DFT. researchgate.net

Molecular Dynamics Simulations to Explore Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide insights into how a molecule interacts with its environment, such as a solvent or a biological target. In the context of thienoimidazole derivatives, MD simulations could be employed to understand their behavior in biological systems. For example, molecular modeling was used to predict why different stereoisomers of mono-phosphorothioated cyclic dinucleotides, which are related to thieno[2,3-d]imidazole derivatives, showed different capacities for STING activation. researchgate.net

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying intermediates and transition states. sumitomo-chem.co.jp Theoretical calculations allow for the mapping of the energy landscape of a reaction, helping to determine the most likely pathway. sumitomo-chem.co.jp For instance, the rearrangement of thieno[3,2-e] researchgate.netsumitomo-chem.co.jpnih.govtriazolo[4,3-c]pyrimidines has been the subject of mechanistic studies. dntb.gov.ua While no specific reaction mechanism studies for this compound were found, theoretical methods are essential for understanding the reactivity of such heterocyclic compounds. sumitomo-chem.co.jp

Synthetic Applications and Materials Science Relevance of 1h Thieno 3,4 D Imidazol 2 3h One Derivatives

Role as Key Intermediates in the Synthesis of Complex Heterocyclic Architectures

Derivatives of 1H-thieno[3,4-d]imidazol-2(3H)-one serve as fundamental building blocks for the construction of more intricate molecular structures, most notably in the synthesis of biotin (B1667282) and novel fused ring systems.

Precursors for Biotin and its Analogs

This compound is a core structural component of biotin (also known as vitamin B7 or vitamin H), a vital coenzyme in all living cells. chemicalbook.comzellx.denih.govnih.gov Biotin consists of a 2-oxohexahydro-1H-thieno[3,4-d]imidazole ring fused with a valeric acid substituent. chemicalbook.comnih.gov The synthesis of biotin and its analogs often involves the construction or modification of this thienoimidazolone core.

Numerous synthetic routes to d-biotin, the naturally occurring and biologically active form, have been developed. chemicalbook.comnih.gov A key strategy involves the preparation of intermediates like (3aS, 6aR)-1,3-dibenzyl-tetrahydro-4H-thieno[3,4-d]imidazole-2,4(1H)-dione and (3aα,6aα)-1,3-dibenzylhexahydro-1H-thieno[3,4-d]imidazol-2(3H)-one. nih.govacs.org These intermediates, which contain the fundamental thienoimidazolone skeleton, are then further elaborated to introduce the valeric acid side chain and establish the correct stereochemistry of biotin. chemicalbook.comscripps.edugoogle.com

The versatility of the thienoimidazolone core also allows for the synthesis of various biotin analogs. These analogs are instrumental in biochemical research, for example, in the development of protein labeling and detection reagents. By modifying the substituents on the thienoimidazolone ring or the side chain, researchers can create biotin derivatives with altered properties, such as different linker lengths or reactive groups for conjugation to other molecules. nih.govsigmaaldrich.comchemwhat.com

Table 1: Key Intermediates in Biotin Synthesis

Intermediate Chemical Name Role in Synthesis
(3aS, 6aR)-1,3-dibenzyl-tetrahydro-4H-thieno(3,4-d)imidazole-2,4(1H)-dione (3aS, 6aR)-1,3-dibenzyl-tetrahydro-4H-thieno(3,4-d)imidazole-2,4(1H)-dione Precursor for establishing the core biotin structure. nih.gov
(3aα,6aα)-1,3-dibenzylhexahydro-1H-thieno[3,4-d]imidazol-2(3H)-one (3aα,6aα)-1,3-dibenzylhexahydro-1H-thieno[3,4-d]imidazol-2(3H)-one A key intermediate for the stereoselective synthesis of biotin. acs.org
cis-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide cis-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide A building block for synthesizing biotin and related compounds. bldpharm.com

Building Blocks for Novel Fused Ring Systems

The thieno[3,4-d]imidazolone moiety is a valuable scaffold for the construction of novel fused heterocyclic systems beyond biotin. Its inherent structural features, including the presence of multiple reaction sites, allow for diverse chemical transformations. For instance, the development of a phosphorus-containing π-conjugated building block, thieno[3,4-c]phosphole-4,6-dione (TPHODO), demonstrates the versatility of the thieno-fused core in creating new functional materials. northampton.ac.uk The synthesis of such novel fused systems opens avenues for exploring new chemical space and developing compounds with unique electronic and biological properties.

Applications in Advanced Materials Science

The unique electronic and optical properties of polymers derived from this compound have led to their exploration in various areas of materials science.

Development of Electrochromic Materials for Displays (e.g., e-paper)

Poly(this compound) (pTIO) derivatives have emerged as promising electrochromic materials for applications such as electronic paper (e-paper). nih.govresearchgate.net Electrochromic materials can change their color upon the application of an electrical voltage. A unique feature of pTIO is its ability to be nearly transparent in its doped (conductive) state, which is a desirable characteristic for creating a white background in e-paper displays. nih.govresearchgate.net Furthermore, these conductive polymers exhibit a good memory effect, meaning they can retain their color state even after the power is removed, which is crucial for low-power e-paper applications. nih.govresearchgate.net By copolymerizing the thienoimidazolone monomer with other π-conjugated units, the color of the electrochromic display can be tuned. nih.govresearchgate.net

Synthesis of Conductive Polymers Incorporating the Thieno[3,4-d]imidazolone Moiety

The thieno[3,4-d]imidazolone unit can be incorporated into the backbone of conductive polymers. nih.govresearchgate.net These polymers, like other conductive polymers such as polyaniline and polythiophene, possess a conjugated π-electron system that allows for electrical conductivity. nih.govfrontiersin.orgnih.gov The synthesis of these polymers can be achieved through chemical or electrochemical polymerization methods. nih.govnih.gov The properties of the resulting conductive polymers, including their conductivity and processability, can be tailored by modifying the monomer structure and the polymerization conditions. The intramolecular hydrogen bonding in pTIO derivatives contributes to a highly planar polymer backbone, which can enhance electronic properties. researchgate.net

Table 2: Properties of Poly(this compound) Derivatives in Materials Science

Property Description Application Reference
Electrochromism The polymer changes color in response to an electrical voltage. Electronic Paper (e-paper) nih.govresearchgate.net
Memory Effect The polymer retains its color state after the power is removed. Low-power displays nih.govresearchgate.net
High Planarity Intramolecular hydrogen bonds lead to a planar polymer backbone. Enhanced electronic properties researchgate.net

Exploration in Organic Semiconductor Design

The structural features of this compound and its derivatives make them potential candidates for use in organic semiconductors. The fused ring system provides a rigid and planar core, which is beneficial for charge transport. The ability to modify the peripheral substituents offers a way to tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for the performance of organic electronic devices. While direct applications in this area are still emerging, the foundational properties of the thieno[3,4-d]imidazolone core suggest its potential as a building block for designing new organic semiconductor materials. The related compound, cis-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, is noted as a building block for more complex molecules, which could include those designed for semiconductor applications. bldpharm.com

Structure-Reactivity Relationship Studies in Chemical Design

The inherent reactivity of the this compound core is a critical determinant of its utility in synthetic applications and materials science. Understanding the interplay between the molecule's structure and its chemical behavior allows for the strategic design of derivatives with tailored properties. This section explores the influence of substituents on reaction pathways and the rational design principles guiding the development of functional derivatives.

Influence of Substituents on Chemical Transformation Pathways

The reactivity of the this compound scaffold is governed by the electronic properties of its constituent thiophene (B33073) and imidazole (B134444) rings. The thiophene ring is susceptible to electrophilic substitution, while the imidazole moiety, particularly after deprotonation, can exhibit nucleophilic character. The introduction of substituents at various positions on this bicyclic system can significantly alter its electronic distribution, thereby directing the course of chemical transformations.

Electrophilic Aromatic Substitution:

Substituents on the aromatic rings of heterocyclic compounds play a pivotal role in directing the position and rate of electrophilic aromatic substitution (EAS) reactions. Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to attack by electrophiles and typically directing substitution to the ortho and para positions relative to the substituent. fiveable.melibretexts.org Conversely, electron-withdrawing groups (EWGs) decrease the ring's reactivity and generally direct incoming electrophiles to the meta position. fiveable.melibretexts.org

While specific studies on the this compound core are limited, principles from related thiophene chemistry provide valuable insights. For instance, in thiophene derivatives, the position of substitution is highly dependent on the nature of the existing substituent.

Table 1: Predicted Influence of Substituents on Electrophilic Aromatic Substitution of the Thiophene Ring in this compound Derivatives

Substituent Type at C4 or C6Predicted Effect on ReactivityPredicted Position of Further Substitution
Electron-Donating (e.g., -OR, -NR₂)ActivatingOrtho/Para-directing
Alkyl (e.g., -CH₃, -R)Weakly ActivatingOrtho/Para-directing
Halogen (e.g., -Cl, -Br)Weakly DeactivatingOrtho/Para-directing
Electron-Withdrawing (e.g., -NO₂, -CN, -COR)DeactivatingMeta-directing

This table is based on established principles of electrophilic aromatic substitution on aromatic and heteroaromatic rings. unizin.orgminia.edu.eg

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the thiophene ring of this compound derivatives is also heavily influenced by the presence of substituents. For SNAr to occur, the ring must be rendered electron-deficient, and a suitable leaving group must be present. libretexts.org Therefore, the presence of strong electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. libretexts.orgnih.govnih.gov

Computational studies on substituted thiophenes have demonstrated that the presence of nitro or cyano groups significantly lowers the activation energy for nucleophilic addition. nih.govnih.gov The position of these EWGs relative to the leaving group is critical, with ortho and para positions providing the necessary stabilization for the intermediate Meisenheimer complex. libretexts.org

Table 2: Predicted Influence of Substituents on Nucleophilic Aromatic Substitution of the Thiophene Ring in this compound Derivatives

Substituent Type at C4 or C6Leaving Group at C4 or C6Predicted Reactivity towards Nucleophiles
Strong Electron-Withdrawing (e.g., -NO₂)Halogen (-Cl, -Br)Activated
Moderate Electron-Withdrawing (e.g., -CN, -SO₂R)Halogen (-Cl, -Br)Moderately Activated
Electron-Donating (e.g., -OR, -NR₂)Halogen (-Cl, -Br)Deactivated

This table is based on established principles of nucleophilic aromatic substitution on electron-deficient aromatic and heteroaromatic rings. libretexts.orgnih.govnih.gov

Rational Design of Derivatives for Specific Chemical Functionalities

The ability to predictably modify the this compound core through the strategic placement of functional groups is central to its application in materials science. The rational design of derivatives focuses on tuning the electronic and physical properties of the molecule to achieve desired functionalities, such as in the development of conjugated polymers for organic electronics.

The design principles for such materials often involve:

Tuning the Band Gap: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be adjusted by introducing electron-donating and electron-withdrawing groups. This is a key parameter in determining the absorption and emission properties of organic electronic materials. nih.gov

Enhancing Solubility: The attachment of long alkyl chains as substituents can improve the solubility of the resulting polymers, which is crucial for solution-based processing and fabrication of thin films. nih.gov

Controlling Intermolecular Interactions: The planarity of the conjugated backbone and the nature of the substituents influence the solid-state packing of the polymer chains, which in turn affects charge carrier mobility. nih.gov

Table 3: Rational Design Strategies for Functional this compound Derivatives in Materials Science

Desired FunctionalityDesign StrategyExample Substituent/Modification
Electron-Donating Unit in Conjugated Polymer Introduce electron-donating groups on the thiophene ring.Alkoxy (-OR), Alkylthio (-SR)
Electron-Accepting Unit in Conjugated Polymer Introduce electron-withdrawing groups on the thiophene ring.Cyano (-CN), Ester (-COOR)
Improved Solubility for Polymer Processing Attach long, branched alkyl chains to the imidazole nitrogen or thiophene ring.2-ethylhexyl, 2-octyldodecyl
Red-Shifted Absorption/Emission Extend the π-conjugation by fusing additional aromatic rings.Fused benzene (B151609) or thiophene rings

This table illustrates design principles derived from studies on analogous heterocyclic systems used in materials science. mdpi.comnih.govnih.govnih.gov

By applying these structure-reactivity relationships and rational design principles, it is possible to synthesize a diverse library of this compound derivatives with tailored properties for a wide range of chemical and materials science applications.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Reactivity Patterns of 1H-thieno[3,4-d]imidazol-2(3H)-one

The synthesis of the this compound core and its derivatives has been achieved through several reliable methods. A primary and widely adopted strategy involves the cyclization of 3,4-diaminothiophene (B2735483) with a one-carbon electrophile. Reagents like phosgene (B1210022), triphosgene, or 1,1'-carbonyldiimidazole (B1668759) (CDI) are commonly employed to form the cyclic urea (B33335) structure of the imidazolone (B8795221) ring.

The reactivity of the this compound scaffold is characterized by the distinct functionalities of its two constituent rings. The nitrogen atoms of the imidazolone ring can undergo reactions such as N-alkylation and N-acylation, allowing for the introduction of various substituents. lookchem.com These modifications are crucial for tuning the molecule's physical and chemical properties. The thiophene (B33073) ring, while somewhat deactivated by the electron-withdrawing nature of the fused imidazolone, can still participate in electrophilic substitution reactions, offering another avenue for structural diversification.

Emerging Avenues in Synthetic Methodology and Derivatization

Modern synthetic chemistry is constantly seeking more efficient, sustainable, and versatile reaction pathways. For this compound, future research is likely to focus on several emerging areas.

Greener Synthetic Approaches: The development of greener synthetic methods is a significant trend. This includes the use of microwave-assisted synthesis to reduce reaction times and energy consumption, as well as one-pot reactions that minimize waste by combining multiple steps into a single procedure. ekb.eg The use of less hazardous reagents and solvent-free reaction conditions are also key areas of development. nih.gov

Advanced Catalysis: The application of advanced catalytic systems, such as those based on palladium, copper, or other transition metals, is expected to grow. These catalysts can enable a wider range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) on halogenated derivatives of the thienoimidazolone core. This allows for the construction of complex molecular architectures that were previously difficult to access.

Flow Chemistry: The implementation of continuous flow chemistry presents an opportunity for the scalable and highly controlled synthesis of these compounds. Flow reactors can offer superior heat and mass transfer, leading to improved yields, purity, and safety, particularly for reactions that are highly exothermic or involve hazardous intermediates.

Prospective Areas for Novel Material Development

The unique electronic and structural features of the this compound scaffold make it a promising building block for the development of novel organic materials. The thiophene unit is a well-known component of conducting polymers and organic semiconductors. nih.gov

Organic Electronics: Derivatives of thieno[3,4-d]imidazolone are being explored for applications in organic electronics. By modifying the substituents on the nitrogen atoms and the thiophene ring, the electronic properties, such as the HOMO/LUMO energy levels and the bandgap, can be finely tuned. researchgate.net This makes them candidates for use in:

Organic Field-Effect Transistors (OFETs): The planar structure of the core can promote π-π stacking, which is essential for efficient charge transport. researchgate.net

Organic Photovoltaics (OPVs): As either donor or acceptor components in the active layer of solar cells. researchgate.netnih.gov

Organic Light-Emitting Diodes (OLEDs): As host materials or as part of emissive layers.

Fluorescent Probes and Sensors: The fused heterocyclic system can exhibit interesting photophysical properties. The development of derivatives that show changes in their fluorescence upon binding to specific ions or molecules could lead to new chemical sensors.

Future Directions in Computational Characterization and Prediction of Chemical Behavior

Computational chemistry provides powerful tools to understand and predict the behavior of molecules, thereby guiding experimental work. For this compound and its derivatives, computational methods are becoming indispensable.

Predicting Molecular Properties: Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate a wide range of properties, including:

Molecular geometries and vibrational frequencies.

Electronic properties such as HOMO/LUMO energies, which are critical for designing materials for organic electronics. researchgate.net

Spectroscopic properties (NMR, UV-Vis), which can aid in the characterization of newly synthesized compounds.

Modeling Reaction Mechanisms: Computational studies can elucidate the detailed mechanisms of synthetic reactions, helping to optimize conditions and predict the feasibility of new transformations. This includes modeling transition states and reaction energy profiles.

High-Throughput Screening: The combination of computational chemistry and machine learning opens up the possibility of high-throughput virtual screening. Large virtual libraries of thieno[3,4-d]imidazolone derivatives can be created and their properties predicted computationally. This allows researchers to identify the most promising candidates for a specific application (e.g., a material with a desired bandgap or a molecule with high binding affinity to a biological target) before committing to their synthesis, saving significant time and resources. ekb.eg

Compound Names

Q & A

What are the common synthetic routes for 1H-thieno[3,4-d]imidazol-2(3H)-one and its derivatives?

Level: Basic
Methodological Answer:
The synthesis typically involves cyclization of precursors like 3,4-diaminothiophene with urea under reflux in amyl alcohol (130°C, 5 hours), followed by purification via column chromatography (ethyl acetate/hexane) to achieve ~60% yield . For brominated derivatives (e.g., 4,6-dibromo-1H-thieno[3,4-d]imidazol-2(3H)-one), N-bromosuccinimide (NBS) in THF at −78°C is used, yielding ~90% after extraction and purification . Multi-step routes for substituted derivatives (e.g., quinoline-containing analogs) require sequential alkylation, cyclization, and oxidation, with careful optimization of solvents (e.g., DMF or THF) and catalysts (e.g., cesium carbonate) .

How can reaction conditions be optimized to improve yields of dibromo derivatives?

Level: Advanced
Methodological Answer:
Key factors include:

  • Temperature: Bromination at −78°C minimizes side reactions, as seen in the synthesis of 4,6-dibromo derivatives .
  • Solvent polarity: THF enhances NBS reactivity compared to less polar solvents.
  • Stoichiometry: A 2.1:1 molar ratio of NBS to substrate ensures complete di-substitution .
  • Purification: Gradient column chromatography (ethyl acetate/hexane) resolves unreacted starting materials. Contradictions in yields (e.g., 60% vs. 90%) across studies highlight the need for rigorous moisture control and inert atmospheres .

What spectroscopic techniques resolve intramolecular hydrogen bonding in thienoimidazole derivatives?

Level: Basic
Methodological Answer:

  • 1H NMR: Chemical shifts of NH protons (δ ~11 ppm in DMSO) indicate hydrogen bonding. For example, 3-NH in biotin analogs forms stronger hydrogen bonds with valine side chains than 1-NH, confirmed by downfield shifts .
  • X-ray crystallography: Crystallographic data (e.g., triclinic P1 space group, bond angles α = 103.9°, β = 95.0°) reveal spatial arrangements of hydrogen-bonded networks in derivatives like (3Z)-3-benzylidene analogs .

How do substituents influence the biological activity of thienoimidazole derivatives?

Level: Advanced
Methodological Answer:

  • Electron-withdrawing groups (e.g., Cl in 3-chlorophenyl derivatives) enhance antimicrobial activity by increasing electrophilicity, enabling stronger interactions with bacterial enzymes .
  • Hydrophobic substituents (e.g., methyl or ethoxy groups) improve membrane permeability, as shown in antifungal assays against Candida albicans .
  • Dual-action design: Quinoline-containing derivatives exhibit both anticancer (IC50 ~5 µM against HeLa cells) and antiviral activity via intercalation and topoisomerase inhibition . Structure-activity relationship (SAR) studies require combinatorial libraries and high-throughput screening to isolate substituent effects .

What computational methods predict target interactions for thienoimidazole-based therapeutics?

Level: Advanced
Methodological Answer:

  • Molecular docking: AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., PLD1/2 inhibitors). For example, 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives show PLD1 selectivity via hydrogen bonding with Asp396 and Tyr504 .
  • MD simulations: GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating robust binding .
  • QSAR models: Hammett constants (σ) and logP values correlate substituent electronic effects with IC50 values in kinase inhibition assays .

How can contradictions in NMR data for thienoimidazole derivatives be resolved?

Level: Advanced
Methodological Answer:

  • Variable-temperature NMR: Heating to 60°C in DMSO-d6 disrupts hydrogen bonds, simplifying split signals (e.g., NH protons in biotin derivatives) .
  • 2D NMR (COSY, HSQC): Assigns overlapping peaks in crowded regions (e.g., δ 6.36 ppm singlet for thienoimidazole protons) .
  • Isotopic labeling: 15N-labeled analogs clarify nitrogen environments in imidazole rings, resolving ambiguities in J-coupling constants .

What strategies enhance the stability of thienoimidazole derivatives in biological assays?

Level: Advanced
Methodological Answer:

  • Prodrug design: Acetylation of NH groups (e.g., 1-acetyl-2-thio derivatives) reduces metabolic degradation, improving plasma half-life from 2 to 8 hours .
  • Formulation: Encapsulation in PEGylated liposomes increases solubility of hydrophobic derivatives (e.g., logP >3) by 10-fold .
  • pH-sensitive analogs: Introduction of sulfone groups (e.g., 5,5-dioxide derivatives) enhances stability in acidic tumor microenvironments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.